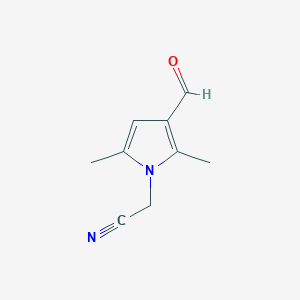

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile

Description

Background and Significance of Pyrrole Derivatives

Pyrrole derivatives constitute a fundamentally important class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their remarkable biological activities and therapeutic potential. These nitrogen-containing five-membered aromatic rings serve as essential scaffolds in pharmaceutical development, exhibiting diverse pharmacological properties including antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting activities. The unique electronic structure of pyrrole, characterized by a delocalized six-electron aromatic system involving the nitrogen lone pair, contributes to its distinctive chemical reactivity and biological interactions.

The significance of pyrrole derivatives extends beyond their individual therapeutic applications to encompass their role as versatile synthetic intermediates in the construction of more complex natural products and pharmaceutical agents. Researchers have been particularly inspired by the inimitable anticancer and anti-tubercular properties of pyrrole derivatives, leading to intensive efforts in developing novel pyrrole-based therapeutics for treating multidrug-resistant pathogens. The structural diversity achievable through pyrrole modification allows for precise tuning of biological activity through structure-activity relationship studies, making these compounds invaluable in drug discovery programs.

Furthermore, pyrrole derivatives demonstrate significant applications across multiple scientific disciplines beyond pharmaceuticals. In material science, polypyrrole and related conducting polymers have found extensive use in electronic devices, sensors, and battery technologies due to their unique electrical and optical properties. The agrochemical industry has also benefited from pyrrole-containing compounds, which serve as effective pesticides, herbicides, and fungicides through their ability to interact with specific biological targets in pests and plants. This broad applicability underscores the fundamental importance of understanding pyrrole chemistry and developing efficient synthetic methodologies for accessing diverse pyrrole derivatives.

Overview of Formylated Pyrroles

Formylated pyrroles represent a particularly significant subclass of pyrrole derivatives, distinguished by the presence of one or more aldehyde functional groups attached to the pyrrole ring system. These compounds exhibit considerable synthetic utility due to the high reactivity of the formyl group, which serves as a versatile handle for further chemical transformations. The aldehyde functionality can undergo a wide range of reactions including nucleophilic additions, condensations, reductions, and oxidations, making formylated pyrroles valuable intermediates in organic synthesis.

The synthesis of formylated pyrroles has been extensively studied, with the Vilsmeier-Haack reaction emerging as one of the most commonly employed methods for introducing formyl groups into pyrrole rings. This reaction demonstrates remarkable regioselectivity, particularly with substituted pyrroles, where the position of formylation is influenced by both steric and electronic factors. Research has shown that with 1-alkyl and 1-aryl pyrroles, the ratio of alpha to beta formylated products is controlled mainly by steric considerations, while electronic effects of para-substituted aryl groups have minimal influence on the formylation position.

Advanced synthetic methodologies have been developed for the preparation of specific formylated pyrrole derivatives. For instance, 2-thionoester pyrroles can be efficiently converted to 2-formyl pyrroles through reduction with Raney nickel, eliminating the need for traditional hydrolysis, decarboxylation, and formylation sequences typically required for converting Knorr-type 2-carboxylate pyrroles to their formyl analogs. Additionally, convergent synthetic approaches have been employed for complex formylated pyrrole natural products, such as the synthesis of 2-formylpyrrole spiroketal pollenopyrroside A through Maillard-type condensation reactions.

The biological significance of formylated pyrroles is exemplified by numerous natural products containing these structural motifs. Many alkaloids isolated from diverse natural sources, including fungi, microorganisms, plants, and marine species, feature formylated pyrrole cores and display potent biological activities such as antibiotic, anticancer, antifeedant, and antiviral properties. This natural occurrence has motivated synthetic chemists to develop efficient routes for accessing formylated pyrrole scaffolds and their derivatives for pharmaceutical applications.

Introduction to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile

The compound this compound represents a sophisticated example of multi-functionalized pyrrole derivatives, combining several important structural features within a single molecular framework. This compound possesses the Chemical Abstracts Service registry number 1087792-37-7 and exhibits a molecular formula of C₉H₁₀N₂O with a corresponding molecular weight of 162.19 grams per mol. The structural complexity of this molecule arises from the presence of three distinct functional groups: the formyl group at the 3-position of the pyrrole ring, two methyl substituents at the 2- and 5-positions, and an acetonitrile moiety attached to the nitrogen atom of the pyrrole ring.

The structural architecture of this compound can be described using the Simplified Molecular Input Line Entry System notation as CC1=CC(=C(N1CC#N)C)C=O, which clearly delineates the connectivity and substitution pattern of the molecule. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile, reflecting the systematic nomenclature conventions for heterocyclic compounds. The International Chemical Identifier key DQYBGDNUCFYOCC-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

The unique combination of functional groups in this compound imparts distinctive chemical reactivity patterns that make it valuable for synthetic applications. The formyl group provides a reactive electrophilic center capable of undergoing nucleophilic addition reactions, while the nitrile group offers opportunities for reduction to primary amines or hydrolysis to carboxylic acids. The methyl substituents on the pyrrole ring not only influence the electronic properties of the aromatic system but also provide steric protection that can affect the regioselectivity of chemical transformations.

Table 1: Structural and Physical Properties of this compound

Scope and Objectives of the Review

The primary objective of this comprehensive review is to provide an authoritative analysis of this compound, examining its chemical properties, synthetic accessibility, and potential applications within the broader context of pyrrole chemistry. This review aims to consolidate current knowledge regarding this specialized compound while identifying gaps in understanding that warrant future research attention. The scope encompasses both fundamental chemical aspects and practical applications, drawing from diverse sources including pharmaceutical chemistry, organic synthesis, and materials science literature.

A significant focus of this review is the examination of synthetic methodologies relevant to the preparation of this compound and related compounds. The analysis includes traditional synthetic approaches such as the Paal-Knorr synthesis, Hantzsch synthesis, and Buchwald-Hartwig coupling, as well as modern multicomponent reaction strategies that offer advantages in terms of atom economy, operational simplicity, and environmental sustainability. Special emphasis is placed on green chemistry principles and their application to pyrrole synthesis, reflecting the current emphasis on environmentally responsible chemical processes.

The review also addresses the chemical reactivity and transformation potential of this compound, examining how its multiple functional groups can be leveraged for the synthesis of more complex molecular architectures. This includes analysis of the compound's behavior under various reaction conditions and its potential as a building block for pharmaceutical intermediates and natural product synthesis. The examination of structure-activity relationships and their implications for biological activity constitutes another important aspect of this review.

Properties

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYBGDNUCFYOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC#N)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244169 | |

| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087792-37-7 | |

| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile typically involves the reaction of 2,5-dimethylpyrrole with appropriate reagents to introduce the formyl and nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products

Oxidation: 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile.

Reduction: 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile has been synthesized as part of a series of compounds aimed at targeting cancer cells. For instance, a study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Further research is needed to elucidate these pathways fully.

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices has shown promise for applications in coatings and composite materials .

Nanocomposite Development

Additionally, the compound has been explored in the development of nanocomposites for electronic applications. Its ability to form stable dispersions with nanoparticles enhances electrical conductivity and mechanical strength, making it suitable for use in flexible electronics .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various biomolecules. Its reactive aldehyde group can form stable derivatives with amines and alcohols, facilitating their detection and quantification via chromatographic techniques such as HPLC and GC-MS .

Case Study: Detection of Amino Acids

A notable case study involved the use of this compound for the derivatization of amino acids prior to chromatographic analysis. The resulting derivatives exhibited improved sensitivity and selectivity, demonstrating the compound's utility in biochemical assays .

Data Tables

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |

| Analytical Chemistry | Chromatographic Derivatization | Improves detection sensitivity for biomolecules |

Mechanism of Action

The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 19 (4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]propanamide))

- Structure : Shares the 2,5-dimethylpyrrole core but replaces the acetonitrile group with a propanamide-sulfamoylphenyl chain.

- Synthesis : Synthesized by refluxing hydrazide8 with 2,5-hexanedione in acetic acid, yielding a sulfamoylphenyl-substituted derivative in 10 minutes .

- Spectroscopy : The ¹³C-NMR spectrum shows CH₃ groups in the pyrrole ring at 10.91 ppm , with aromatic resonances at 102.84 ppm and 126.69 ppm , confirming the pyrrole scaffold .

N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide

- Structure : Replaces the acetonitrile group with an ethylacetamide chain (C₁₁H₁₆N₂O₂).

- Properties: Higher molecular weight (208.26 g/mol) and increased hydrogen-bonding capacity (1 donor, 2 acceptors) compared to the target compound. Physical properties include a melting point of 119–120°C and density of 1.1 g/cm³ .

Commercial Availability and Stability

Reactivity and Functional Group Influence

- Acetonitrile vs. Acetamide : The acetonitrile group in the target compound offers nitrile reactivity (e.g., nucleophilic additions), while the acetamide group in its analogue provides amide-based hydrogen bonding and stability .

- Formyl Group : Present in both compounds, the formyl group enables condensation reactions (e.g., Schiff base formation), though steric effects from substituents may alter reaction kinetics .

Data Limitations

Critical data gaps exist for the target compound, including:

- Melting/boiling points, solubility, and spectroscopic profiles (¹H/¹³C-NMR).

Tabulated Comparison of Key Features

Biological Activity

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is a pyrrole derivative notable for its unique structural features, including a formyl group and a nitrile group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic uses.

- Molecular Formula : C₉H₁₀N₂O

- Molecular Weight : 162.19 g/mol

- CAS Number : 1087792-37-7

The biological activity of this compound is primarily attributed to its reactive functional groups. The formyl group can undergo oxidation to carboxylic acids, while the nitrile group can participate in nucleophilic addition reactions with various biomolecules. These interactions suggest a multifaceted role in biochemical pathways, potentially influencing enzyme activities and metabolic processes .

Antimicrobial Activity

Research has indicated that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range significantly, suggesting that modifications to the pyrrole structure can enhance antimicrobial efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural attributes of the compound allow it to interact with DNA and proteins involved in cancer progression.

Study on Antimalarial Activity

A significant study focused on the antimalarial properties of pyrrole derivatives, including compounds structurally related to this compound. In vitro assays demonstrated potent inhibitory activity against Plasmodium falciparum and Plasmodium vivax, suggesting potential as a lead compound in malaria treatment .

Structure–Activity Relationship Analysis

Further investigations into the structure–activity relationships (SAR) revealed that modifications to the pyrrole ring significantly affect biological activity. Compounds with additional functional groups or altered substituents exhibited varying degrees of potency against different biological targets .

Q & A

Q. What are the optimal synthetic routes for 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, acetonitrile derivatives are often prepared by reacting pyrrole precursors with acetonitrile-containing reagents under reflux in anhydrous solvents like THF or DMF. Catalysts such as K₂CO₃ or NaH may enhance reactivity. A study using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor achieved high yields (75–85%) by optimizing stoichiometry and reaction time (3–6 hours) at 80–100°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and nitrile carbon (δ ~115–120 ppm). The 2,5-dimethylpyrrole moiety shows distinct methyl resonances (δ ~2.1–2.5 ppm for protons; δ ~10–15 ppm for carbons) .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. A related palladium-acetonitrile complex revealed bond angles and torsional strain via single-crystal analysis (R factor = 0.066) .

- IR Spectroscopy : Detect nitrile (C≡N stretch at ~2240 cm⁻¹) and aldehyde (C=O stretch at ~1680 cm⁻¹) functional groups .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 9.95 (s, 1H, CHO) | |

| ¹³C NMR | δ 117.2 (C≡N), 192.4 (CHO) | |

| X-ray | Bond length: C≡N = 1.15 Å |

Q. How does the compound’s reactivity vary under acidic or basic conditions?

- Methodological Answer : The nitrile group is susceptible to hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) to form carboxylic acids, while the aldehyde may undergo nucleophilic addition. In basic conditions (e.g., NaOH), the pyrrole ring’s electron-rich environment can facilitate electrophilic substitutions. Controlled experiments in buffered solutions (pH 3–10) with monitoring via TLC or HPLC are recommended to track degradation or functional group transformations .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the compound’s reactivity and electronic properties?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO often localizes on the carbonyl carbon, indicating susceptibility to nucleophilic attack. Charge distribution maps may further explain regioselectivity in cross-coupling reactions . Computational validation against experimental NMR/X-ray data ensures accuracy .

Q. What methodologies assess the environmental fate of this compound, including biodegradation and bioaccumulation?

- Methodological Answer :

- Laboratory Studies : Use OECD 301F (ready biodegradability) tests with activated sludge to measure degradation rates. Monitor via LC-MS for intermediate metabolites.

- Computational Models : Apply EPI Suite or ECOSAR to estimate logP (lipophilicity) and BCF (bioaccumulation factor). A nitrile group (logP ~1.5) suggests moderate hydrophilicity, reducing bioaccumulation potential .

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) to derive LC₅₀ values. Cross-reference with structural analogs (e.g., phenylacetonitriles) for risk extrapolation .

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer :

- Replicate Studies : Use standardized protocols (e.g., OECD 105 for water solubility) under controlled humidity/temperature.

- Advanced Analytics : Employ DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or method-dependent variability .

Q. What mechanistic insights explain the compound’s role in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The nitrile group can act as a directing group in C–H activation. In a palladium(II) complex (e.g., [Pd(acetonitrile)₂Cl₂]), the nitrile stabilizes the metal center via σ-donation, facilitating oxidative addition. Mechanistic studies using ¹⁹F NMR (for fluorinated ligands) or XAS (X-ray absorption spectroscopy) can track coordination geometry changes during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.